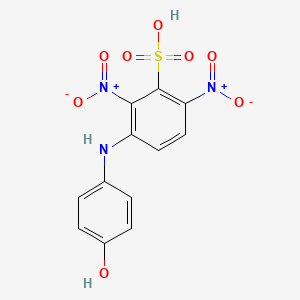
Decyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl cyclohexanecarboxylate, also known as cyclohexanecarboxylic acid decyl ester, is an organic compound with the molecular formula C₁₇H₃₂O₂ and a molecular weight of 268.4348 g/mol . This ester is derived from cyclohexanecarboxylic acid and decanol, and it is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl cyclohexanecarboxylate is typically synthesized through the esterification reaction between cyclohexanecarboxylic acid and decanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high conversion rates and product yields .
Chemical Reactions Analysis
Types of Reactions: Decyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexanecarboxylic acid and decanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols and alkanes.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid and decanol.
Oxidation: Cyclohexanecarboxylic acid and decanoic acid.
Reduction: Cyclohexanol and decane.
Scientific Research Applications
Decyl cyclohexanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the production of cosmetics, personal care products, and as a plasticizer in polymer manufacturing
Mechanism of Action
The mechanism of action of decyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanecarboxylic acid and decanol, which can then participate in further biochemical reactions. The ester can also interact with lipid membranes, altering their fluidity and permeability, which is beneficial in drug delivery applications .
Comparison with Similar Compounds
Decyl cyclohexanecarboxylate can be compared with other similar compounds such as:
Hexyl cyclohexanecarboxylate: Similar ester with a shorter alkyl chain, resulting in different physical properties and applications.
Cyclohexanecarboxylic acid: The parent acid of this compound, used in the synthesis of various esters and other derivatives.
Decyl formate: Another ester with different chemical properties and applications.
This compound is unique due to its specific ester structure, which imparts distinct solubility, reactivity, and application profiles compared to other esters.
Properties
CAS No. |
93479-48-2 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
decyl cyclohexanecarboxylate |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h16H,2-15H2,1H3 |
InChI Key |
MOZHOBFQUILDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


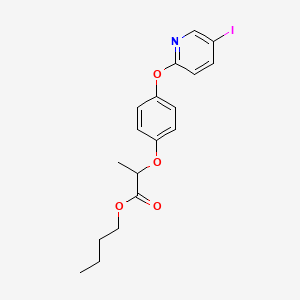

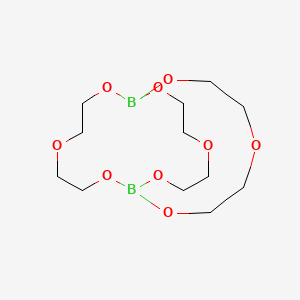

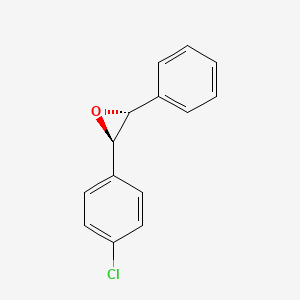

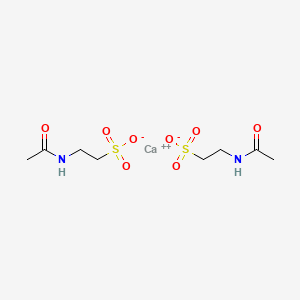
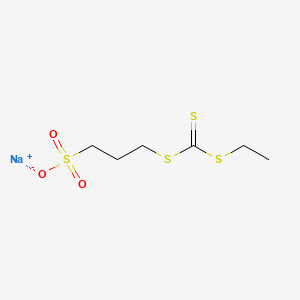

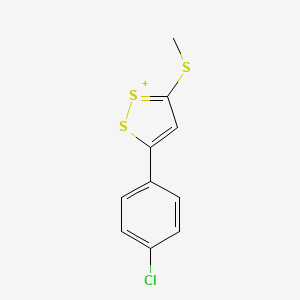
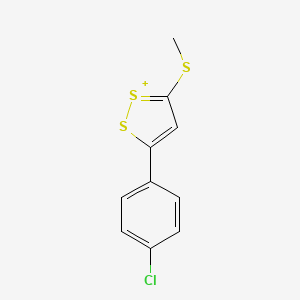

![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
